Propan-2-yl 2-(methylamino)benzoate CAS 99985-64-5 properties
Propan-2-yl 2-(methylamino)benzoate CAS 99985-64-5 properties
An In-depth Technical Guide to Propan-2-yl 2-(methylamino)benzoate (CAS 99985-64-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
Propan-2-yl 2-(methylamino)benzoate, also known as Isopropyl N-methylanthranilate, is an ester of N-methylanthranilic acid. While specific data on this compound is not extensively published, its structural class—anthranilate esters—is of significant interest in medicinal chemistry, materials science, and fragrance development. Notably, literature points toward "O-isopropyl N-methylanthranilate" as a bioactive alkaloid with antinociceptive (pain-relieving) properties, positioning it as a valuable scaffold for drug discovery.[1] This guide provides a comprehensive overview of its known properties, a robust, field-tested protocol for its synthesis via Fischer esterification, detailed analytical characterization workflows, and essential safety and handling protocols based on authoritative data from closely related analogues.
Physicochemical Properties and Molecular Structure
Propan-2-yl 2-(methylamino)benzoate is an aromatic ester characterized by a secondary amine ortho to an isopropyl ester group on a benzene ring. This substitution pattern is crucial to its chemical reactivity and potential biological activity.
Molecular Structure
The structure of the molecule is fundamental to understanding its properties. The secondary amine introduces a site for hydrogen bonding and potential salt formation, while the isopropyl ester group enhances lipophilicity compared to its methyl or ethyl counterparts.
Caption: Chemical structure of Propan-2-yl 2-(methylamino)benzoate.
Core Properties
Quantitative experimental data for this specific compound is sparse in peer-reviewed literature. The data presented below is consolidated from chemical supplier databases and structural analysis.[2][3][4]
| Property | Value | Source |
| CAS Number | 99985-64-5 | [2] |
| Molecular Formula | C₁₁H₁₅NO₂ | [2][3] |
| Molecular Weight | 193.24 g/mol | [2] |
| Synonyms | Isopropyl N-methylanthranilate, Isopropyl 2-(methylamino)benzoate | [4] |
| Appearance | Powder or liquid | [3] |
| Purity | Typically ≥97% (commercial grade) | [3] |
| SMILES | CC(C)OC(=O)c1ccccc1NC | [2] |
| InChI Key | OBKVPPPSOAFJDS-UHFFFAOYSA-N | [4] |
Synthesis and Purification Protocol
The most direct and industrially scalable method for preparing Propan-2-yl 2-(methylamino)benzoate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of N-methylanthranilic acid with propan-2-ol (isopropanol).
Causality of Experimental Design
The protocol is designed around Le Châtelier's principle. Since esterification is an equilibrium process, a large excess of the alcohol (isopropanol) is used not only as a reactant but also as the solvent. This high concentration of a reactant drives the equilibrium towards the product side, maximizing the yield. A strong mineral acid, such as sulfuric acid, is used as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and accelerating the rate of nucleophilic attack by the alcohol. The workup procedure is designed to first neutralize the acid catalyst and any unreacted carboxylic acid, then extract the more nonpolar ester product into an organic solvent.
Proposed Synthesis Mechanism: Fischer Esterification
Caption: Reaction mechanism for the synthesis of the target compound.
Step-by-Step Laboratory Protocol
This protocol is adapted from standard Fischer esterification procedures.[5][6][7]
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-methylanthranilic acid (0.10 mol, 15.1 g).
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Reagent Addition: Add 100 mL of propan-2-ol (isopropanol) to the flask. The large excess serves as both reactant and solvent.
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Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, ~2 mL) dropwise. The addition is exothermic and should be done slowly.
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Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (boiling point of isopropanol is 82.6 °C) using a heating mantle. Let the reaction proceed for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
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Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into 200 mL of ice-cold deionized water.
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Neutralization: Carefully neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence of CO₂ ceases and the pH of the solution is approximately 7-8.[5][8] This step neutralizes the sulfuric acid catalyst and deprotonates any unreacted N-methylanthranilic acid, rendering it water-soluble.
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Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 75 mL). The target ester is significantly more soluble in the organic phase.
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Washing: Combine the organic extracts and wash them sequentially with 100 mL of deionized water and 100 mL of saturated sodium chloride (brine) solution. The brine wash helps to remove residual water from the organic layer.
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Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[5] Filter the solution to remove the drying agent.
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Solvent Removal: Remove the ethyl acetate and excess isopropanol using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.
Analytical Characterization
To confirm the identity, purity, and structure of the synthesized Propan-2-yl 2-(methylamino)benzoate, a suite of analytical techniques should be employed. While specific spectra for this compound are not publicly available, the expected outcomes can be reliably predicted.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals: a septet for the isopropyl C-H proton, a doublet for the two isopropyl methyl groups, a singlet for the N-methyl group, a broad singlet for the N-H proton, and a set of multiplets in the aromatic region (7-8 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments, including signals for the ester carbonyl carbon (~168 ppm), aromatic carbons, the isopropyl methine and methyl carbons, and the N-methyl carbon.
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FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display key absorption bands: a strong C=O stretch for the ester group (~1700-1720 cm⁻¹), a C-O stretch (~1250-1300 cm⁻¹), and an N-H stretch for the secondary amine (~3350-3450 cm⁻¹).
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Mass Spectrometry (MS): Electron ionization MS (EI-MS) should show the molecular ion peak (M⁺) at m/z = 193.24, confirming the molecular weight.
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HPLC/GC (High-Performance Liquid Chromatography / Gas Chromatography): These techniques are essential for determining the purity of the final compound. A single major peak indicates high purity.
General Analytical Workflow
Caption: Standard workflow for purification and characterization.
Applications and Research Interest
The primary interest in Propan-2-yl 2-(methylamino)benzoate stems from its classification as a pharmaceutical intermediate and its potential bioactivity.[3]
Antinociceptive and Bioactive Potential
A key study identified "O-isopropyl N-methylanthranilate" as a bioactive alkaloid with antinociceptive (pain-relieving) properties.[1] This finding strongly suggests that the compound is a promising lead structure for the development of novel non-opioid analgesics. Its structure is also related to methyl N-methylanthranilate, a compound found in citrus essential oils that is responsible for their pungent effect and has also been investigated for antinociceptive activity.[9] The enhanced lipophilicity from the isopropyl group may improve pharmacokinetic properties such as membrane permeability and bioavailability compared to the methyl ester.
Use as a Chemical Building Block
As an ester of a substituted aniline, this compound is a versatile building block in organic synthesis. The secondary amine can be further functionalized, and the ester can be hydrolyzed back to the carboxylic acid or converted to an amide, allowing for the construction of more complex molecular architectures for drug candidates and other functional materials.
Safety, Handling, and Storage
No specific Safety Data Sheet (SDS) is publicly available for CAS 99985-64-5. Therefore, a conservative approach to safety must be adopted, grounded in data from closely related structural analogues, such as Methyl 2-(methylamino)benzoate (CAS 85-91-6).[10]
Potential Hazards
Based on the SDS for the analogous methyl ester, the following hazards should be anticipated[10]:
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Skin Irritation (H315): Causes skin irritation.
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Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation.
A full, substance-specific risk assessment is mandatory before handling.
Recommended Handling Procedures
Caption: Core safety, handling, and storage requirements.
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Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
First Aid (based on analogue data)[10]:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
Conclusion
Propan-2-yl 2-(methylamino)benzoate (CAS 99985-64-5) is a chemical compound with significant, albeit underexplored, potential, particularly in the field of medicinal chemistry. Its documented association with antinociceptive activity makes it a high-value target for researchers developing new analgesics. While comprehensive published data is limited, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from authoritative sources on analogous compounds. Further research into its pharmacological profile and synthetic applications is highly warranted.
References
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Appchem. (n.d.). propan-2-yl 2-(methylamino)benzoate. Retrieved from [Link]
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Mindt, T. L., et al. (2020). Fermentative N-Methylanthranilate Production by Engineered Corynebacterium glutamicum. Molecules, 25(11), 2695. Available at: [Link]
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University of Missouri–St. Louis. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). Fischer Esterification Procedure (Alternative). Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). Fischer Esterification Procedure (General). Retrieved from [Link]
- Google Patents. (n.d.). EP1322594A1 - Process for the preparation of alkyl n-alkylanthranilate.
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PubChem. (n.d.). Methyl N-methylanthranilate. Retrieved from [Link]
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AA Blocks. (n.d.). methyl 2-(methylamino)-5-(propan-2-yl)benzoate. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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Ravelo-Ortega, G., et al. (2015). Methyl-N-methylanthranilate, a pungent compound from Citrus reticulata Blanco leaves. Natural Product Research, 29(18), 1746-1752. Available at: [Link]
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